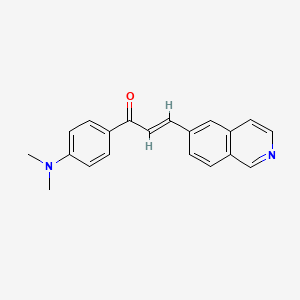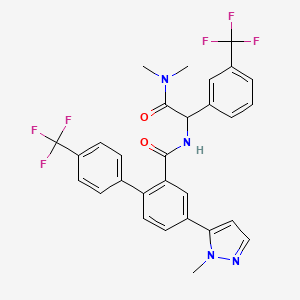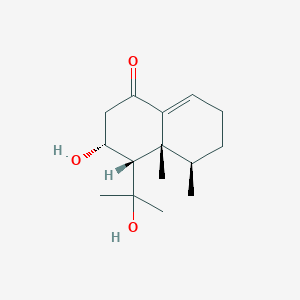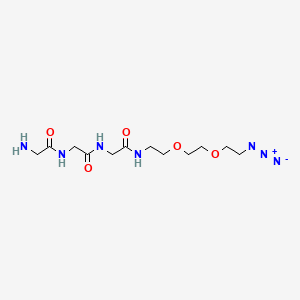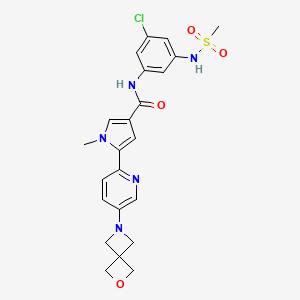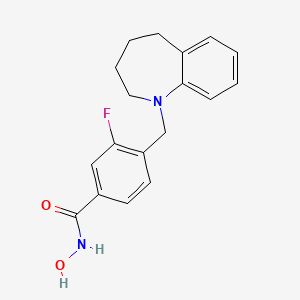
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide is a complex organic compound that features a fluorine atom, a hydroxy group, and a benzazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzazepine derivative and introduce the fluorine atom through electrophilic fluorination. The hydroxy group can be introduced via hydroxylation reactions. The final step often involves the formation of the benzamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzamide moiety would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-hydroxy-5-methoxybenzaldehyde
- 3-fluoro-4-nitrophenol
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Uniqueness
What sets 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide apart from similar compounds is its unique combination of functional groups and the benzazepine moiety. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19FN2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C18H19FN2O2/c19-16-11-14(18(22)20-23)8-9-15(16)12-21-10-4-3-6-13-5-1-2-7-17(13)21/h1-2,5,7-9,11,23H,3-4,6,10,12H2,(H,20,22) |
InChI Key |
IHKNQKNVCUJTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)CC3=C(C=C(C=C3)C(=O)NO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


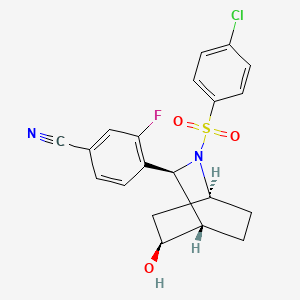
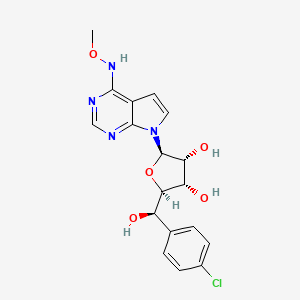
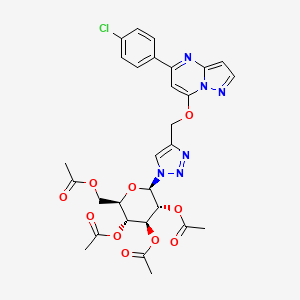
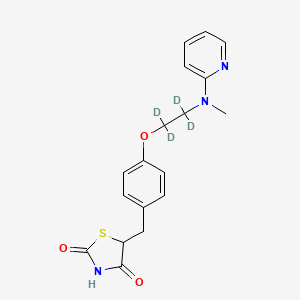
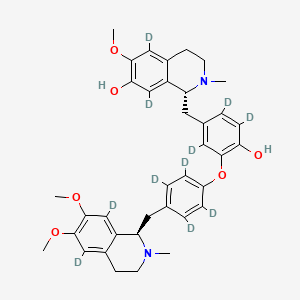

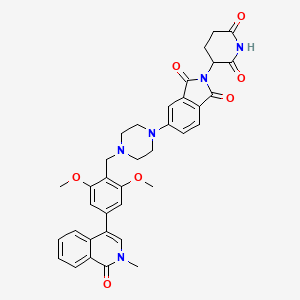

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
